molecular formula C7H6Br2O B12847116 4,5-Dibromo-2-methylphenol

4,5-Dibromo-2-methylphenol

Cat. No.: B12847116
M. Wt: 265.93 g/mol
InChI Key: NMKZFAKHKAHGID-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylphenol is a brominated aromatic compound characterized by a phenol backbone substituted with two bromine atoms at the 4- and 5-positions and a methyl group at the 2-position. Its molecular formula is C₇H₆Br₂O, with a molecular weight of 279.93 g/mol. The structural arrangement of substituents significantly influences its physicochemical properties, such as polarity, solubility, and reactivity. For instance, the isomer 3,5-dibromo-2-methylphenol (C₇H₆Br₂O) shares the same molecular formula but differs in bromine substitution patterns, leading to distinct chromatographic and spectroscopic behaviors . Bromophenols like this compound are often explored for applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis due to their halogenated aromatic framework, which enhances stability and bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

4,5-dibromo-2-methylphenol

InChI

InChI=1S/C7H6Br2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3

InChI Key

NMKZFAKHKAHGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylphenol typically involves the bromination of 2-methylphenol (o-cresol). The reaction is carried out using bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous bromination processes. This involves the continuous addition of bromine to a reactor containing 2-methylphenol, with the reaction mixture being continuously stirred and maintained at an optimal temperature. The product is then separated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol without bromine substitution.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitrating agents or sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be employed.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4,5-Dibromo-2-methylphenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The compound's mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for developing new antibiotics .

Anticancer Properties
Research indicates that this compound has cytotoxic effects on several cancer cell lines. It has been tested against human cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549) cells. The compound demonstrated an ability to induce apoptosis in these cells, suggesting its potential as an anticancer agent .

Material Science

Polymeric Applications
The compound is utilized in the synthesis of various polymeric materials. Its bromine atoms can participate in radical polymerization processes, leading to the formation of polymers with enhanced thermal stability and flame retardancy. These properties are particularly useful in applications requiring materials that can withstand high temperatures or resist combustion .

Coating Formulations
Due to its antimicrobial properties, this compound is incorporated into coating formulations for surfaces that require protection against microbial growth. This application is particularly relevant in healthcare settings where maintaining sterile environments is critical .

Environmental Applications

Bioremediation
this compound has been studied for its potential role in bioremediation processes. Its ability to degrade certain pollutants makes it a candidate for use in environmental clean-up efforts. Research indicates that specific microbial strains can utilize this compound as a carbon source, effectively breaking it down into less harmful substances .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. isolated this compound from marine sources and evaluated its antibacterial activity against a range of pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) below 15 μg/mL for several strains, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies reported by Xu et al. demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The IC50 value was determined to be approximately 12 μM, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methylphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding with biological molecules.

    Pathways Involved: The compound can affect oxidative stress pathways by generating reactive oxygen species (ROS) during its metabolism. .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,5-Dibromo-2-methylphenol and analogous compounds:

Compound Molecular Formula Substituents Key Properties/Applications Safety/Handling
This compound C₇H₆Br₂O Br (4,5), CH₃ (2) High polarity due to bromine; potential use in flame retardants or antimicrobial agents. Limited data; likely requires handling with gloves/ventilation (inferred from [6]).
3,5-Dibromo-2-methylphenol C₇H₆Br₂O Br (3,5), CH₃ (2) Isomeric differences alter dipole moments and solubility; used in organic synthesis . Similar bromophenols may cause skin/eye irritation .
Bisphenol A (BPA) C₁₅H₁₆O₂ Two phenol groups linked by CH₃-C(CH₃)₂ Widely used in polycarbonate plastics; endocrine-disrupting properties . Restricted in consumer products due to toxicity concerns .
4,5-Dibromo-2-(4-nitrophenoxy)phenol C₁₂H₇Br₂NO₄ Br (4,5), NO₂-C₆H₄O (2) Nitrophenoxy group enhances electron-withdrawing effects; potential in dye or explosive synthesis . Nitro groups may increase explosive risk; requires stringent safety protocols .

Structural and Functional Insights:

  • Bromine vs. Methyl vs. Nitro Groups: Bromine atoms in this compound increase molecular weight and polarity compared to non-halogenated phenols. In contrast, BPA’s methyl and isopropylidene groups contribute to its rigidity and polymer-forming capacity . The nitro group in 4,5-Dibromo-2-(4-nitrophenoxy)phenol introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .
  • Isomeric Effects: Compared to its 3,5-dibromo isomer, this compound’s substituent arrangement may lead to differences in hydrogen bonding and crystal packing, affecting melting points and solubility .

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-methylphenol, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis typically involves direct bromination of 2-methylphenol. To achieve regioselective bromination at the 4- and 5-positions, use a brominating agent like Br₂ in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C). Steric and electronic effects influence selectivity: the methyl group at position 2 directs bromination to the para (position 5) and adjacent meta (position 4) positions. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Validate purity using melting point analysis and HPLC (>98% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling interactions.
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., Br⋯Br contacts or hydrogen bonding). Refer to CCDC databases (e.g., CCDC 1828960 for analogous structures) .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) confirms molecular ion peaks (expected m/z ~264/266 for [M+H]⁺ with isotopic Br patterns).

Q. How should this compound be stored to ensure stability in experimental settings?

Methodological Answer: Store under inert atmosphere (N₂/Ar) at 4°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and strong acids/bases, which may debrominate the compound. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or computational model limitations.

  • Experimental: Compare NMR in multiple solvents (DMSO-d₆, CDCl₃) to identify solvent-dependent shifts.
  • Computational: Optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (PCM). Validate against experimental XRD data for geometric accuracy .
  • Dynamic Effects: Perform VT-NMR (variable temperature) to detect conformational changes.

Q. What role do non-covalent interactions (e.g., Br⋯Br contacts) play in the crystal packing and reactivity of this compound?

Methodological Answer: Br⋯Br interactions (3.4–3.6 Å) and hydrogen bonds (O-H⋯O) stabilize crystal lattices, influencing melting points and solubility. Analyze via Hirshfeld surfaces (CrystalExplorer) and energy frameworks. Reactivity studies (e.g., Suzuki coupling) may show reduced activity in tightly packed crystals due to steric hindrance .

Q. What mechanistic insights exist for the bromination pathway of 2-methylphenol to form this compound?

Methodological Answer: Mechanistic studies suggest electrophilic aromatic substitution (EAS) with Br⁺ as the active species. Kinetic isotope effects (KIE) and Hammett plots reveal para-directing effects of the methyl group. Competing pathways (e.g., dibromination vs. oxidation) are minimized using HBr as a proton source. Monitor intermediates via in situ IR or stopped-flow techniques .

Q. How can environmental degradation products of this compound be identified and quantified?

Methodological Answer:

  • Photodegradation: Expose to UV light (254 nm) in aqueous solutions; analyze via LC-MS/MS for debrominated products (e.g., 4-Bromo-2-methylphenol) or hydroxylated derivatives.
  • Microbial Degradation: Use soil slurry assays with GC-MS headspace analysis to detect CO₂ or volatile intermediates.
  • Quantification: Employ isotope dilution (e.g., ¹³C-labeled analogs) for precise recovery rates in complex matrices .

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